
4-(Trifluoromethoxy)phenacyl bromide
Übersicht
Beschreibung
4-(Trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)phenacyl bromide consists of a phenacyl bromide core with a trifluoromethoxy group attached to the phenyl ring . The IUPAC name for this compound is 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)phenacyl bromide has a molecular weight of 283.04 g/mol . Additional physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
“4-(Trifluoromethoxy)phenacyl bromide” and its analogs are versatile organic intermediates used in the synthesis of heterocyclic compounds via multicomponent reactions . Here’s a brief overview:
Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis or reaction being performed. In general, phenacyl bromide analogs are used as starting materials in multicomponent reactions (MCRs) to synthesize heterocyclic compounds . MCRs are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .
Results/Outcomes : The outcomes of these reactions are complex molecules that can be used in various applications, particularly in medicinal chemistry for the synthesis of novel bioactive heterocycle compounds and drugs to treat diseases .
-
Synthesis of Heterocyclic Compounds
- Summary : Phenacyl bromide analogs, including “4-(Trifluoromethoxy)phenacyl bromide”, are used as versatile intermediates in the synthesis of heterocyclic compounds .
- Methods : These compounds are synthesized via multicomponent reactions (MCRs), which are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .
- Results : The outcomes of these reactions are complex molecules that can be used in various applications, particularly in medicinal chemistry for the synthesis of novel bioactive heterocycle compounds and drugs to treat diseases .
-
Metal-free C(sp3)-H Bromination
- Summary : A metal-free C(sp3)-H bromination methodology has been developed for aromatic ketones and some substituted toluenes under ambient conditions .
- Methods : The reaction for the toluenes is mediated by PhI(OAc)2 (iodobenzene diacetate) in the presence of KBr, while the bromination in aromatic ketones requires additional assistance of p-TsOH.H2O and BF3.Et2O .
- Results : The synthesis of phenacyl bromides has been achieved under transition metal-free conditions .
-
Affinity Labeling Reagent
- Summary : “4-(Trifluoromethoxy)phenacyl bromide” acts as an affinity labeling reagent.
- Methods : It covalently attaches itself to specific amino acid residues within a protein.
- Results : This enables the identification and characterization of its interacting partners.
-
Synthesis of Trifluoromethylpyridines
- Summary : Trifluoromethylpyridines are important building blocks in the synthesis of various biologically active compounds .
- Methods : The specific methods of synthesis can vary widely depending on the specific reaction being performed .
- Results : The outcomes of these reactions are complex molecules that can be used in various applications, particularly in medicinal chemistry .
-
Development of New Approaches for C(sp3)-H Bromination
- Summary : A metal-free C(sp3)-H bromination methodology has been developed for aromatic ketones and some substituted toluenes under ambient conditions .
- Methods : The reaction for the toluenes is mediated by PhI(OAc)2 (iodobenzene diacetate) in the presence of KBr, while the bromination in aromatic ketones requires additional assistance of p-TsOH.H2O and BF3.Et2O .
- Results : Synthesis of phenacyl bromides has been achieved under transition metal-free conditions .
-
Affinity Labeling Reagent
- Summary : “4-(Trifluoromethoxy)phenacyl bromide” acts as an affinity labeling reagent.
- Methods : It covalently attaches itself to specific amino acid residues within a protein.
- Results : This enables the identification and characterization of its interacting partners.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAGGWLQIILIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381082 | |
| Record name | 4-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenacyl bromide | |
CAS RN |
103962-10-3 | |
| Record name | 4-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-(trifluoromethoxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



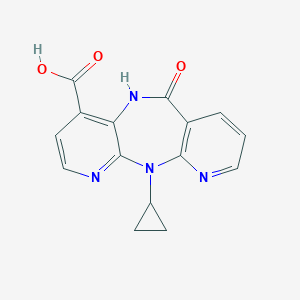




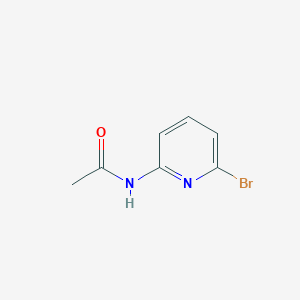
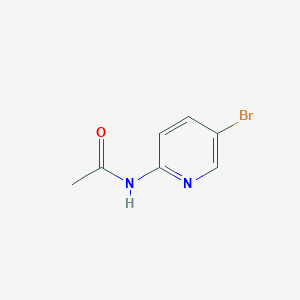

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
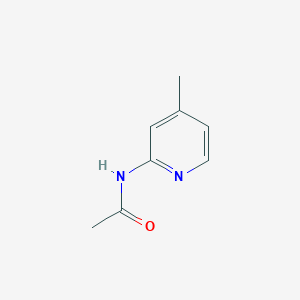
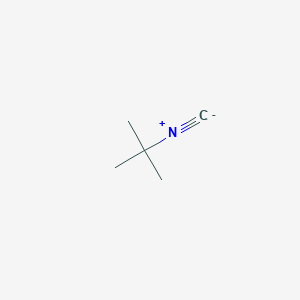
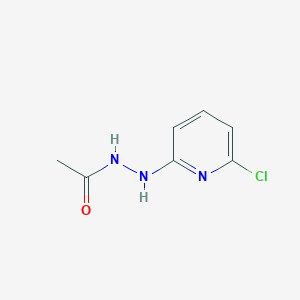

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)